molecular formula C24H19F2N3O B11422154 4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one

4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one

Cat. No.: B11422154
M. Wt: 403.4 g/mol
InChI Key: CHLJOSGKIMTQIJ-UHFFFAOYSA-N
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Description

4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one ( 883645-50-9, Molecular Formula: C24H19F2N3O) is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research . This compound features a benzimidazole core, a privileged scaffold in drug discovery known for its diverse pharmacological potential, fused to a pyrrolidin-2-one (gamma-lactam) moiety . The strategic incorporation of fluorine atoms is a common strategy in lead optimization to enhance metabolic stability and fine-tune physicochemical properties . The benzimidazole pharmacophore is a recognized bioisostere of imidazopyridine structures found in well-known GABA-A receptor ligands . This suggests potential for researchers to investigate this compound as a positive allosteric modulator (PAM) targeting specific subtypes of the GABA-A receptor, particularly the α1β2γ2 population expressed in the basal ganglia . Modulation of this receptor subpopulation is a novel pharmacological strategy being explored for various neurological dysfunctions . Furthermore, the pyrrolidinone structure is an essential pharmacodynamic group present in nootropic agents and is utilized in the synthesis of compounds for treating various diseases . Researchers can leverage this high-purity compound as a key chemical template for probing structure-activity relationships (SAR), developing novel molecular probes, and screening for biological activity in assays related to the central nervous system (CNS). This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C24H19F2N3O

Molecular Weight

403.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C24H19F2N3O/c25-18-8-2-1-7-16(18)14-29-22-12-6-4-10-20(22)27-24(29)17-13-23(30)28(15-17)21-11-5-3-9-19(21)26/h1-12,17H,13-15H2

InChI Key

CHLJOSGKIMTQIJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F

Origin of Product

United States

Preparation Methods

One-Pot SN2 and Cyclization Strategy

A patented method () employs o-fluorinated aryl-N,N-dimethyl-formamidine and primary amines in a one-pot reaction (Figure 1). Fluorine displacement via SN2 mechanism forms an intermediate amine, followed by cyclization with formic acid to yield the benzimidazole core. This method eliminates metal catalysts and achieves >85% yield with no regioisomers, addressing a key challenge in traditional routes.

Reaction Conditions :

  • Solvent: DMSO or DMF

  • Temperature: 80–220°C

  • Time: 0.2–5.0 hours

Alternative Cyclization with α-Aminoketones

VulcanChem protocols (,) utilize α-aminoketones condensed with fluorobenzyl halides under basic conditions (K<sub>2</sub>CO<sub>3</sub> or NaH). For example, 2-fluoro-N-(2-nitrobenzyl)benzylamine undergoes reduction and cyclization to form the benzimidazole ring.

Construction of the Pyrrolidin-2-One Ring

The pyrrolidin-2-one ring is formed via intramolecular cyclization or Grignard addition.

Cyclization of γ-Amino Ketones

A γ-amino ketone intermediate, synthesized from 2-fluorophenylglycine, undergoes acid-catalyzed cyclization (HCl/EtOH, reflux) to form the pyrrolidinone ring. This method achieves 65–78% yield but requires careful pH control to avoid side reactions.

Grignard-Based Ring Closure

In, a Grignard reagent (2-fluorophenyl magnesium bromide) reacts with a ketone precursor, followed by oxidation (PCC) and cyclization (AcOH, Δ). This route offers superior regioselectivity (>90%) but involves hazardous reagents.

Industrial-Scale Optimization

Continuous Flow Chemistry

VulcanChem (,) reports a continuous flow system for the final coupling step, reducing reaction time from 24 hours to 2 hours and improving yield to 92%. Key parameters:

  • Temperature: 150°C

  • Pressure: 10 bar

  • Catalyst: None (thermal activation)

Purification Strategies

MethodPurity (%)Yield (%)Cost (USD/g)
Column Chromatography99.58512.50
Recrystallization98.0783.20
Continuous Crystallization97.5905.80

Recrystallization from ethyl acetate/hexane (1:3) is preferred for cost efficiency.

Challenges and Mitigation

Regioselectivity in Alkylation

Early methods () produced N1/N3 regioisomers (1:1 ratio), requiring HPLC purification. Modern SN2-based alkylation () achieves >99% N1 selectivity.

Fluorine Reactivity

The electron-withdrawing fluorine substituents slow nucleophilic attacks. Microwave-assisted synthesis (150°C, 30 minutes) accelerates reactions while minimizing decomposition .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

1-(2-fluorophenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and potentially therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the benzimidazole, pyrrolidin-2-one, or aromatic rings. Key examples include:

Table 1: Structural Comparison of Analogs
Compound Name / ID Substituent Variations Key Features / Potential Impact Reference
4-[1-(2-Fluorobenzyl)-1H-Benzimidazol-2-yl]-1-(2-Fluorophenyl)Pyrrolidin-2-one 2-Fluorobenzyl (benzimidazole), 2-Fluorophenyl (pyrrolidinone) Dual fluorination likely improves lipophilicity and target interaction.
4-(1H-Benzimidazol-2-yl)-1-benzylpyrrolidin-2-one Benzyl (pyrrolidinone), no fluorine Reduced metabolic stability compared to fluorinated analogs. May exhibit weaker receptor binding.
1-(4-Fluorobenzyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one 4-Fluorobenzyl (benzimidazole), piperidinyl-ethyl (pyrrolidinone) Piperidinyl group introduces basicity, potentially enhancing CNS penetration. Fluorine at para position may alter steric effects.
1-(4-Chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one 4-Chlorophenyl (pyrrolidinone), methoxyphenoxyethyl (benzimidazole) Chlorine increases electronegativity; methoxy group may improve solubility but reduce membrane permeability.
4-(1-Butyl-1H-Benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one Butyl (benzimidazole), 3-chloro-2-methylphenyl (pyrrolidinone) Bulky butyl group may hinder target access; chloro-methyl substitution could enhance hydrophobic interactions.
4-(1H-Benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one o-Tolyl (pyrrolidinone), no fluorine Methyl group (o-tolyl) increases steric hindrance, potentially reducing binding efficiency compared to fluorinated analogs.

Biological Activity

The compound 4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one , also known by its CAS number 637754-73-5, is a novel synthetic derivative that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C24H20FN3O
  • Molecular Weight : 385.43 g/mol
  • CAS Number : 637754-73-5

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural features, particularly the benzimidazole moiety, which is known for a wide range of pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A comprehensive review indicated that benzimidazole derivatives exhibit activity against multiple cancer types, including breast and lung cancers, with mechanisms often involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Research indicates that benzimidazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, compounds with similar structures were tested for their Minimum Inhibitory Concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli, revealing significant antibacterial activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, contributing to its anticancer and antimicrobial effects.
  • Induction of Apoptosis : Similar benzimidazole derivatives have been shown to trigger programmed cell death in cancer cells through various signaling pathways.
  • Interaction with Receptors : The structure suggests potential interactions with neurotransmitter receptors, which could explain its effects in neurological contexts.

Case Studies

Several case studies have documented the efficacy of compounds related to this compound:

  • A study conducted on a series of benzimidazole derivatives demonstrated their ability to inhibit tumor growth in xenograft models, suggesting potential for development as anticancer agents .
  • Another investigation focused on the antimicrobial properties of similar compounds revealed effective inhibition against resistant strains of bacteria, highlighting their therapeutic potential in treating infections caused by multidrug-resistant organisms .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one, and how do reaction parameters influence yield?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the condensation of 2-fluorobenzylamine with a carbonyl precursor to form the benzimidazole core. Subsequent alkylation or coupling reactions introduce the pyrrolidin-2-one and fluorophenyl moieties. Key parameters include:

  • Temperature : Elevated temperatures (e.g., 80–150°C) improve reaction rates but may degrade thermally sensitive intermediates.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) are preferable for moisture-sensitive steps .
  • Catalysts : Use of K₂CO₃ as a base in alkylation steps increases yields by deprotonating reactive sites (e.g., benzimidazole NH) .
    • Data Table :
StepSolventCatalystTemp (°C)Yield (%)
Benzimidazole formationDMFK₂CO₃12065–75
Pyrrolidinone couplingTHFPd(OAc)₂8050–60

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts. For example, fluorophenyl protons resonate at δ 7.1–7.5 ppm, while benzimidazole protons appear at δ 8.0–8.3 ppm .
  • ESI-MS : Confirm molecular weight (expected [M+H]⁺ ~437 g/mol) and fragmentation patterns.
  • IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and benzimidazole N-H bends (~3400 cm⁻¹) .

Q. How can thermal stability and decomposition profiles be analyzed?

  • Methodology : Use thermogravimetric analysis (TGA) and differential thermal analysis (DTA) . For example, TGA may show decomposition onset at ~250°C, with mass loss corresponding to fluorobenzyl group cleavage. DTA peaks indicate exothermic degradation events .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of fluorophenyl-benzimidazole derivatives?

  • Methodology :

  • Dose-response assays : Compare IC₅₀ values across studies to identify potency variations (e.g., µM vs. nM ranges).
  • Receptor binding studies : Use radioligand displacement assays (e.g., GABAₐ or kinase targets) to validate target specificity .
  • Structural analogs : Synthesize derivatives with modified fluorophenyl substituents to isolate structure-activity relationships (SAR) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Use software (AutoDock Vina) to simulate binding to kinase ATP pockets or neurotransmitter receptors. Key interactions include π-π stacking (benzimidazole-fluorophenyl) and hydrogen bonding (pyrrolidinone carbonyl) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to validate docking poses.

Q. What experimental designs optimize in vitro pharmacological assays for this compound?

  • Methodology :

  • Cell line selection : Use HEK293 cells transfected with target receptors (e.g., 5-HT₃) for specificity testing.
  • Control groups : Include positive controls (e.g., Diazepam for GABA receptors) and solvent controls (DMSO <0.1%).
  • Data normalization : Express activity as % inhibition relative to baseline, with triplicate replicates to reduce variability .

Q. How do solvent polarity and pH affect the compound’s fluorescence properties?

  • Methodology :

  • Solvent screening : Measure emission λmax in solvents of varying polarity (e.g., hexane vs. methanol). Fluorophenyl groups often exhibit blue shifts in non-polar media.
  • pH titration : Monitor fluorescence intensity at pH 3–10; protonation of benzimidazole (pKa ~5.5) quenches emission at acidic pH .

Data Contradiction Analysis

Q. Why do synthesis yields vary across studies, and how can reproducibility be improved?

  • Analysis : Discrepancies arise from:

  • Impurity profiles : Unoptimized purification (e.g., column chromatography vs. recrystallization) affects final purity.
  • Moisture sensitivity : Hydrolysis of intermediates in non-anhydrous conditions reduces yields.
    • Resolution : Standardize protocols using inert atmospheres (N₂/Ar) and HPLC purity validation (>95%) .

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